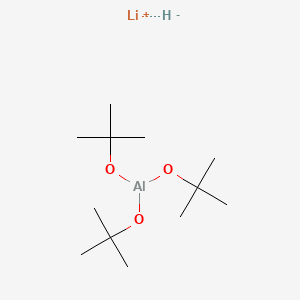

Lithium tri-tert-butoxyaluminum hydride

Description

Historical Development and Evolution as a Selective Reducing Agent

The development of lithium tri-tert-butoxyaluminum hydride arose from the need to control the immense reducing power of lithium aluminum hydride (LiAlH₄) masterorganicchemistry.comresearchgate.net. While LiAlH₄ is a versatile reducing agent, its high reactivity often leads to a lack of selectivity, reducing multiple functional groups within a molecule without discrimination researchgate.netdavuniversity.org. This "sledgehammer" approach is unsuitable for complex syntheses where specific transformations are required while leaving other functional groups intact researchgate.net.

The innovation came with the modification of LiAlH₄ by replacing three of its hydride ions with bulky tert-butoxy (B1229062) groups, derived from the reaction with three equivalents of tert-butanol (B103910) davuniversity.orgchemistrysteps.com. This modification yields this compound, a reagent that is significantly milder and more selective than its precursor researchgate.netdavuniversity.org. A pivotal application that highlighted its unique selectivity was the reduction of acid chlorides to aldehydes masterorganicchemistry.comresearchgate.net. This transformation is notoriously difficult with LiAlH₄, which typically continues the reduction to the primary alcohol masterorganicchemistry.com. The controlled and partial reduction offered by this compound represented a significant advancement in synthetic methodology.

Fundamental Role in Modern Organic Transformations

In contemporary organic synthesis, this compound is a key reagent for achieving chemoselective reductions. Its primary role is the reduction of aldehydes, ketones, and most notably, acid chlorides, while being unreactive towards a range of other functional groups such as esters, lactones, nitriles, and carboxylic acids masterorganicchemistry.comresearchgate.netdavuniversity.org. This selective reactivity is crucial in the synthesis of complex molecules where multiple functional groups are present.

The ability to selectively reduce an acid chloride to an aldehyde in the presence of an ester, for instance, provides a strategic advantage in multistep synthetic sequences, avoiding the need for cumbersome protection and deprotection steps researchgate.net. Furthermore, its application extends to the stereoselective reduction of cyclic ketones, where the steric bulk of the reagent influences the direction of hydride attack, leading to the preferential formation of one stereoisomer over another.

Properties

Molecular Formula |

C12H28AlLiO3 |

|---|---|

Molecular Weight |

254.3 g/mol |

IUPAC Name |

lithium;hydride;tris[(2-methylpropan-2-yl)oxy]alumane |

InChI |

InChI=1S/3C4H9O.Al.Li.H/c3*1-4(2,3)5;;;/h3*1-3H3;;;/q3*-1;+3;+1;-1 |

InChI Key |

HCDSTARONIHDMB-UHFFFAOYSA-N |

Canonical SMILES |

[H-].[Li+].CC(C)(C)O[Al](OC(C)(C)C)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Lithium Tri Tert Butoxyaluminum Hydride

Preparation Protocols from Lithium Aluminum Hydride Precursors

The most common and direct methods for synthesizing lithium tri-tert-butoxyaluminum hydride involve the use of lithium aluminum hydride as the starting material. These protocols are well-established and widely practiced in synthetic chemistry.

The principal and most established method for the preparation of this compound is the controlled reaction of lithium aluminum hydride (LiAlH₄) with three equivalents of tert-butanol (B103910). pdvpmtasgaon.edu.inmasterorganicchemistry.com This reaction stoichiometrically replaces three hydride ions with tert-butoxy (B1229062) groups. researchgate.net The general reaction is as follows:

LiAlH₄ + 3 t-BuOH → LiAlH(O-t-Bu)₃ + 3 H₂

This synthesis is typically performed under an inert atmosphere to prevent moisture from decomposing the hydride reagent. guidechem.com The reaction is commonly carried out in an ethereal solvent, such as diethyl ether, tetrahydrofuran (B95107) (THF), or methyl tert-butyl ether. guidechem.com A solution of tert-butanol is added dropwise to a solution or suspension of lithium aluminum hydride at a controlled temperature, often starting at 0°C or room temperature. researchgate.netguidechem.com The reaction is exothermic and produces hydrogen gas. Upon completion, the product, which is a white solid, may precipitate from the reaction mixture and can be isolated by filtration. guidechem.com

Detailed findings from preparative reports indicate high yields and purity. For instance, one procedure involves the slow addition of tert-butanol to a solution of lithium aluminum hydride in methyl tert-butyl ether, with the reaction temperature maintained between 32-60°C. After the addition is complete, the mixture is stirred for an additional period, resulting in the formation of a large amount of white solid product with a reported yield of 99.06% and purity greater than 97%. guidechem.comgoogle.com

Table 1: Established Preparative Route for this compound

| Reactants | Stoichiometry (LiAlH₄ : t-BuOH) | Solvent | Typical Reaction Conditions | Product Form | Reported Yield |

|---|---|---|---|---|---|

| Lithium aluminum hydride | 1 : 3 | Diethyl ether, THF, Methyl tert-butyl ether | Inert atmosphere (e.g., nitrogen), Controlled temperature (e.g., 0°C to 60°C) | White solid | >95% |

An alternative synthetic pathway has been developed to reduce production costs by avoiding the use of expensive metallic lithium in the synthesis of the lithium aluminum hydride precursor. google.com This multi-step process begins with more economical starting materials:

Preparation of Lithium Hydride (LiH): Instead of direct synthesis from metallic lithium, lithium hydride is produced by reacting low-cost metal sodium and lithium chloride with hydrogen gas at elevated temperatures (520-620°C). google.com An excess of lithium chloride is used to ensure no metallic sodium remains in the product. google.com

Synthesis of Lithium Aluminum Hydride (LiAlH₄): The lithium hydride produced in the first step is then reacted with aluminum trichloride (B1173362) in an ether solvent to synthesize lithium aluminum hydride. guidechem.comgoogle.com

Synthesis of this compound: The final step follows the established protocol, where the synthesized lithium aluminum hydride is reacted with three equivalents of tert-butanol. google.com

Table 2: Comparison of Synthetic Pathways

| Feature | Established Route | Alternative Pathway |

|---|---|---|

| Starting Materials | Pre-synthesized Lithium aluminum hydride, tert-Butanol | Metal sodium, Lithium chloride, Hydrogen, Aluminum trichloride, tert-Butanol |

| Key Advantage | Direct, fewer steps | Lower cost of raw materials |

| Initial Step | Reaction of LiAlH₄ with t-BuOH | Synthesis of LiH from Na and LiCl |

| Number of Main Stages | 1 | 3 |

In Situ Generation Techniques and Their Methodological Advantages

This compound can be prepared in situ, meaning it is generated within the reaction mixture just before its use in a subsequent reduction step. pdvpmtasgaon.edu.in This is achieved by adding three equivalents of tert-butanol to a solution of lithium aluminum hydride in a suitable solvent like THF, followed by the introduction of the substrate to be reduced.

The methodological advantages of in situ generation are significant:

Enhanced Convenience and Efficiency: It streamlines synthetic procedures into a one-pot process, eliminating the need to isolate, purify, and store the solid reducing agent. organic-chemistry.org This saves time and resources.

Avoidance of Handling a Sensitive Reagent: Although more stable than its parent compound, this compound is still sensitive to moisture. guidechem.com Generating it in situ minimizes handling and exposure to the atmosphere, ensuring the reagent's reactivity is preserved.

Improved Reaction Control: The reagent is generated and consumed in the same pot, which can allow for better control over stoichiometry and reaction conditions, potentially leading to cleaner reactions and higher yields of the desired product.

In situ preparation is particularly advantageous in complex syntheses where a mild and selective reduction is required immediately following a preceding reaction step. This approach is implicitly used in various one-pot procedures where amides or other functional groups are transformed using a combination of reagents that first generate the active reductant. organic-chemistry.org

Mechanistic Investigations of Lithium Tri Tert Butoxyaluminum Hydride Reductions

General Mechanism of Hydride Transfer to Carbonyl Systems

The reduction of carbonyl compounds by lithium tri-tert-butoxyaluminum hydride generally proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The presence of the lithium cation plays a crucial role in activating the carbonyl group by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbon atom and facilitating the hydride transfer.

Nucleophilic Acyl Substitution Pathways

In the case of acyl derivatives, such as acid chlorides, the reaction follows a nucleophilic acyl substitution mechanism. The initial step involves the nucleophilic attack of the hydride on the carbonyl carbon. nii.ac.jp This is a classic addition-elimination pathway. The bulky nature of the reducing agent makes it particularly well-suited for the selective reduction of highly reactive acid chlorides to aldehydes, a transformation that is often difficult to control with more powerful hydride reagents like LiAlH₄. masterorganicchemistry.comchemistrysteps.com The reaction can be effectively stopped at the aldehyde stage, especially when conducted at low temperatures, such as -78 °C, because the subsequent reduction of the aldehyde is significantly slower. chemistrysteps.comresearchgate.net

Formation and Characterization of Tetrahedral Intermediates

A key step in the reduction of carbonyl compounds is the formation of a transient tetrahedral intermediate. Following the nucleophilic attack of the hydride on the carbonyl carbon, the hybridization of the carbon atom changes from sp² to sp³. This results in the formation of an aluminate complex where the oxygen atom is coordinated to the aluminum.

In the reduction of acid chlorides, this tetrahedral intermediate is relatively unstable and readily collapses by expelling the chloride ion to form the corresponding aldehyde. nii.ac.jp The stability and fate of this intermediate are crucial in determining the final product of the reaction. While direct spectroscopic observation of these intermediates is challenging due to their transient nature, their existence is strongly supported by mechanistic studies and theoretical calculations. Low-temperature experimental conditions are often employed to prolong the lifetime of such intermediates for study.

Influence of Bulky Ligands on Reaction Pathways and Kinetic Profiles

The three tert-butoxy (B1229062) groups on the aluminum atom are the defining feature of this compound and are responsible for its unique reactivity and selectivity. These bulky ligands significantly modulate the steric and electronic properties of the reagent.

The steric bulk of the tert-butoxy groups hinders the approach of the hydride to the carbonyl carbon, making the reagent less reactive than LiAlH₄. masterorganicchemistry.com This steric hindrance is a key factor in the enhanced selectivity of the reagent, allowing it to discriminate between different carbonyl functional groups. For instance, it readily reduces aldehydes and ketones but is generally unreactive towards less reactive esters and amides under mild conditions. masterorganicchemistry.com

The kinetic profile of reductions with this compound is consequently different from that of less hindered hydrides. The rate of reduction is generally slower, which allows for greater control over the reaction. The table below presents a conceptual comparison of the relative reactivity of various hydride reagents towards different carbonyl functional groups, highlighting the selectivity of LiAlH(O-t-Bu)₃.

| Hydride Reagent | Aldehyde | Ketone | Acid Chloride | Ester | Amide |

| LiAlH₄ | Fast | Fast | Fast | Fast | Fast |

| NaBH₄ | Fast | Moderate | Slow | No Reaction | No Reaction |

| LiAlH(O-t-Bu)₃ | Fast | Moderate | Fast | Very Slow/No Reaction | No Reaction |

This table provides a qualitative comparison of reaction rates under typical conditions.

Research on the kinetics of the reduction of substituted cyclohexanones has provided quantitative insights into the influence of the bulky ligands. The rate of reduction is sensitive to the steric environment around the carbonyl group. While specific rate constants are highly dependent on the substrate and reaction conditions, the general trend indicates that increased steric hindrance in the substrate leads to a slower reaction rate.

Solvent Effects on Reactivity and Chemoselectivity

The choice of solvent can have a significant impact on the reactivity and chemoselectivity of reductions with this compound. The reagent is soluble in ethereal solvents such as tetrahydrofuran (B95107) (THF) and diglyme (B29089). masterorganicchemistry.comlibretexts.org

The solvent can influence the aggregation state of the reagent and its coordination to the lithium cation. In coordinating solvents like THF, the lithium cation is solvated, which can affect its ability to activate the carbonyl group. The polarity of the solvent can also play a role in stabilizing the transition states of the hydride transfer.

Theoretical studies on related hydride reductions have shown that solvent molecules can have a steric effect on the transition state, influencing the diastereoselectivity of the reaction. researchgate.net While detailed quantitative studies on the effect of a wide range of solvents on the chemoselectivity of this compound are not extensively documented in readily available literature, it is understood that the choice of solvent is crucial for optimizing reaction conditions, particularly for achieving high selectivity in the reduction of one functional group in the presence of another. For example, carrying out reductions at low temperatures in a suitable solvent is a common strategy to enhance selectivity. masterorganicchemistry.com

The following table conceptually illustrates how solvent choice might influence the outcome of a hypothetical chemoselective reduction of a substrate containing both a ketone and an ester functionality with LiAlH(O-t-Bu)₃.

| Solvent | Temperature (°C) | Relative Rate of Ketone Reduction | Relative Rate of Ester Reduction | Expected Outcome |

| Tetrahydrofuran (THF) | 0 | Moderate | Very Slow | Selective reduction of the ketone |

| Diglyme | 25 | Faster | Slow | Potential for some ester reduction |

| Toluene (low polarity) | 0 | Slow | Extremely Slow | High selectivity for ketone reduction, but slower overall reaction |

This table is illustrative and based on general principles of solvent effects in hydride reductions.

Substrate Scope and Functional Group Compatibility in Reductions Mediated by Lithium Tri Tert Butoxyaluminum Hydride

Selective Reduction of Acid Halides to Aldehydes

One of the most prominent applications of lithium tri-tert-butoxyaluminum hydride is the partial reduction of acid halides to aldehydes. Unlike more powerful reducing agents such as lithium aluminum hydride, which typically reduce acid halides to primary alcohols, the attenuated reactivity of this compound allows for the reaction to be halted at the aldehyde stage. tamu.eduoc-praktikum.desbq.org.br The steric bulk of the three tert-butoxy (B1229062) groups is a key factor in this selectivity, preventing over-reduction of the initially formed aldehyde. sbq.org.br The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydride ion attacks the carbonyl carbon of the acid halide. oc-praktikum.de

The successful isolation of the aldehyde product is highly dependent on the reaction conditions. Low temperatures are crucial to prevent further reduction to the corresponding alcohol. The reaction is typically carried out at -78 °C, often in a dry ice/acetone bath. chemeducator.org Maintaining a 1:1 stoichiometry of the hydride reagent to the acid halide is also critical to avoid over-reduction. oc-praktikum.de The choice of solvent can also influence the reaction, with common solvents being ethers like tetrahydrofuran (B95107) (THF) and diglyme (B29089). oc-praktikum.de

This compound has demonstrated broad applicability in the reduction of a wide array of acid halides, including aromatic, aliphatic, heterocyclic, and unsaturated variants. Aromatic acid chlorides, for instance, are readily converted to their corresponding aldehydes in good yields, generally ranging from 60-90%. tamu.edu The reaction tolerates a variety of substituents on the aromatic ring, including nitro, cyano, and ester groups. However, the position of these substituents can influence the reaction outcome, with ortho-substituted aromatic acid halides sometimes exhibiting lower yields. tamu.edu

The versatility of this reagent is further highlighted by its successful application to polycyclic and heterocyclic acid chlorides. For example, naphthoyl chloride and nicotinoyl chloride can be effectively reduced to their respective aldehydes. Furthermore, unsaturated acid chlorides like cinnamoyl chloride undergo selective reduction of the acid chloride functionality without affecting the carbon-carbon double bond. tamu.edu

| Acid Halide Substrate | Product Aldehyde | Typical Yield (%) |

|---|---|---|

| Benzoyl chloride | Benzaldehyde | ~80% |

| p-Nitrobenzoyl chloride | p-Nitrobenzaldehyde | ~85% |

| Hexanoyl chloride | Hexanal | Good |

| Cinnamoyl chloride | Cinnamaldehyde | Good |

| Nicotinoyl chloride | Nicotinaldehyde | Good |

Reduction of Aldehydes and Ketones to Corresponding Alcohols

While highly valued for its ability to selectively reduce acid halides to aldehydes, this compound is also capable of reducing aldehydes and ketones to their corresponding primary and secondary alcohols, respectively. tamu.edu However, its reactivity towards these carbonyl compounds is significantly lower than that of lithium aluminum hydride.

In competitive reduction studies, this compound exhibits a distinct reactivity profile. It is generally more reactive towards aldehydes than ketones. This difference in reactivity can sometimes be exploited for the selective reduction of an aldehyde in the presence of a ketone, although careful control of reaction conditions is necessary. The reagent is also known to be less reactive than lithium aluminum hydride but more reactive than sodium borohydride (B1222165). oc-praktikum.de

The stereoselectivity of ketone reduction is a critical aspect of its utility. In the reduction of cyclic ketones, the steric environment of the carbonyl group plays a significant role in determining the stereochemical outcome. For conformationally rigid systems, the approach of the bulky hydride reagent often dictates the direction of hydride delivery.

For example, in the reduction of 4-tert-butylcyclohexanone (B146137), the bulky tert-butyl group locks the ring in a chair conformation with the tert-butyl group in the equatorial position. The reduction with this compound, a sterically demanding reagent, favors equatorial attack of the hydride, leading to the formation of the thermodynamically less stable cis-alcohol as the major product. This is in contrast to less hindered hydrides like lithium aluminum hydride, which favor axial attack to yield the more stable trans-alcohol.

The reduction of the bicyclic ketone camphor (B46023) provides another illustration of stereoselectivity. The convex shape of the camphor molecule hinders the approach of the reducing agent from the exo face. Consequently, the hydride is delivered to the endo face, resulting in the formation of isoborneol (B83184) as the major product.

| Cyclic Ketone Substrate | Major Alcohol Product | Minor Alcohol Product | Diastereomeric Ratio (Major:Minor) |

|---|---|---|---|

| 4-tert-Butylcyclohexanone | cis-4-tert-Butylcyclohexanol | trans-4-tert-Butylcyclohexanol | - |

| Camphor | Isoborneol | Borneol | - |

Competitive reduction experiments have shown that non-conjugated enones are less reactive than cyclic saturated ketones, which in turn are more reactive than conjugated enones when treated with this compound. tamu.edu

In the reduction of α,β-unsaturated ketones (conjugated enones), the regioselectivity of hydride addition is a key consideration, with the possibility of either 1,2-addition to the carbonyl group or 1,4-conjugate addition to the double bond. The sterically hindered nature of this compound generally favors 1,4-addition, leading to the formation of a saturated ketone after workup. This is in contrast to less bulky hydrides, which often favor 1,2-addition to yield an allylic alcohol. This preference for conjugate addition makes this compound a valuable tool for the selective saturation of the double bond in enone systems. wikipedia.org

Chemoselective Transformations of Carboxylic Acid Derivatives

A significant advantage of this compound is its high degree of chemoselectivity, allowing for the reduction of one functional group in the presence of another. This reagent is known to be unreactive towards several common carboxylic acid derivatives, which enhances its utility in the synthesis of complex molecules.

Notably, this compound does not reduce esters, nitriles, or lactones under normal conditions. oc-praktikum.de This inertness allows for the selective reduction of an acid chloride in the presence of these other functional groups. For instance, a molecule containing both an acid chloride and an ester moiety can be selectively reduced at the acid chloride position to an aldehyde, leaving the ester group intact. oc-praktikum.de

While amides are generally unreactive towards this compound, they can be reduced to aldehydes after an activation step. This typically involves converting the amide to a more reactive species, such as an imidate, which is then susceptible to reduction by the hydride reagent. odinity.com This two-step, one-pot procedure expands the scope of substrates that can be converted to aldehydes using this reagent.

| Functional Group | Reactivity with LiAlH[OC(CH₃)₃]₃ | Product |

|---|---|---|

| Acid Halide | Reactive | Aldehyde |

| Aldehyde | Reactive | Primary Alcohol |

| Ketone | Reactive | Secondary Alcohol |

| Ester | Unreactive | No Reaction |

| Nitrile | Unreactive | No Reaction |

| Amide (unactivated) | Unreactive | No Reaction |

| Amide (activated) | Reactive | Aldehyde |

Partial Reduction of Select Esters (e.g., Phenyl Esters, Isopropyl Esters)

The bulky tert-butoxy groups of this compound moderate its reactivity, preventing the over-reduction of many common ester types. masterorganicchemistry.comresearchgate.net While simple alkyl esters are generally unreactive towards this reagent, more activated esters, such as phenyl esters, can be selectively reduced to the corresponding aldehydes. researchgate.net

Research has demonstrated that phenyl esters of aliphatic carboxylic acids undergo smooth reduction to aldehydes in approximately 70% yields when treated with this compound in tetrahydrofuran at 0°C. researchgate.net The enhanced reactivity of phenyl esters is attributed to the electron-withdrawing nature of the phenoxy group, which makes the ester carbonyl more electrophilic and susceptible to hydride attack. The reaction typically stops at the aldehyde stage because the resulting aldehyde is less reactive than the starting phenyl ester, a key feature for achieving partial reduction. libretexts.org

The reduction of other esters, like isopropyl esters, is more challenging with this specific reagent. However, related modified aluminum hydrides have been developed for this purpose. For instance, lithium diisobutyl-t-butoxyaluminum hydride (LDBBA) has proven highly effective for the partial reduction of isopropyl esters, yielding aldehydes in over 90% yield at 0°C. researchgate.netresearchgate.net

Table 1. Partial Reduction of Phenyl Esters with this compound

| Substrate (Phenyl Ester) | Product (Aldehyde) | Yield (%) | Reference |

|---|---|---|---|

| Phenyl hexanoate | Hexanal | ~70 | researchgate.net |

| Phenyl benzoate | Benzaldehyde | ~70 | researchgate.net |

Reduction of Amides to Aldehydes via Activated Intermediates

Direct reduction of unactivated amides to aldehydes using this compound is generally inefficient, as amides are among the least reactive carboxylic acid derivatives. pdvpmtasgaon.edu.inchemistrysteps.com To achieve this transformation, the amide functionality must first be converted into a more reactive intermediate.

A successful one-pot strategy involves the activation of sterically hindered N,N-disubstituted amides, such as N,N-diisopropylamides, with an activating agent like ethyl trifluoromethanesulfonate (EtOTf). organic-chemistry.org This process forms a highly reactive imidate intermediate. Subsequent reduction of this activated species with this compound proceeds readily. The final step is the hydrolysis of the resulting hemiaminal to furnish the desired aldehyde in good yield. organic-chemistry.org This method showcases excellent functional group tolerance, leaving other reducible groups like ketones and even some aldehydes unaffected. organic-chemistry.org

Table 2. Reduction of Activated Amides to Aldehydes

| Amide Substrate | Activating Agent | Reducing Agent | Product (Aldehyde) | Yield (%) | Reference |

|---|---|---|---|---|---|

| N,N-Diisopropylbenzamide | EtOTf | LiAlH(O-t-Bu)₃ | Benzaldehyde | High | organic-chemistry.org |

| N,N-Diisopropyl-cyclohexanecarboxamide | EtOTf | LiAlH(O-t-Bu)₃ | Cyclohexanecarbaldehyde | High | organic-chemistry.org |

Reductions of Other Activated Functional Groups

Beyond esters and amides, this compound demonstrates utility in the reduction of other specific functional groups, often exhibiting high selectivity and efficiency under mild conditions.

Functionalized Aromatic Disulfides

This compound is an exceptionally effective reagent for the reductive cleavage of the sulfur-sulfur bond in functionalized aromatic disulfides, producing the corresponding arenethiols. thieme.comsigmaaldrich.comsigmaaldrich.com The reaction is typically carried out in tetrahydrofuran at room temperature and often results in nearly quantitative yields. thieme.com

The reduction demonstrates remarkable steric and electronic control. acs.org While most substrates react efficiently at ambient temperature, sterically hindered disulfides may necessitate heating in refluxing tetrahydrofuran to achieve rapid conversion. thieme.com This method provides a mild and selective alternative for the synthesis of thiols from disulfides.

Table 3. Reduction of Aromatic Disulfides

| Substrate (Disulfide) | Product (Thiol) | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Bis(4-chlorophenyl) disulfide | 4-Chlorothiophenol | THF, 25°C | Quantitative | thieme.com |

| Bis(2-nitrophenyl) disulfide | 2-Nitrothiophenol | THF, 25°C | Quantitative | thieme.comacs.org |

| Di-tert-butyl disulfide | tert-Butyl mercaptan | THF, reflux | Rapid | thieme.com |

Regioselective Hydrozirconation-Iodination of Unsaturated Systems

This compound plays a crucial role in a convenient, one-step method for the regioselective hydrozirconation-iodination of alkynes and alkenes. organic-chemistry.org In this process, the hydride reagent is used for the in situ generation of the active hydrozirconation agent, Schwartz's reagent (Cp₂ZrHCl), from zirconocene dichloride (Cp₂ZrCl₂). organic-chemistry.org

This in situ generation circumvents the need to prepare and handle the often unstable Schwartz's reagent separately. The generated zirconocene hydrochloride then adds across the alkyne or alkene. Subsequent treatment with iodine affords the corresponding vinyl or alkyl iodide. The method is noted for its short reaction times and excellent functional group compatibility, representing an efficient use of the hydride to facilitate a broader transformation. organic-chemistry.org

Reductive Cleavage Reactions of Ethers (e.g., Tetrahydrofuran)

While ethers are generally stable and resistant to cleavage by most hydride reagents, a specific system utilizing this compound has been developed for this challenging transformation. wikipedia.org The reductive opening of tetrahydrofuran (THF) and related ethers can be achieved with this compound, but it requires the presence of a co-reagent, triethylborane (Et₃B). sigmaaldrich.comsigmaaldrich.comacs.org

The combination of LiAlH(O-t-Bu)₃ and Et₃B facilitates a remarkably facile ring-opening of THF. acs.org Triethylborane acts as a Lewis acid, coordinating to the ether oxygen and activating the C-O bond towards nucleophilic attack by the hydride. This synergistic effect enables the cleavage of otherwise inert ether linkages under relatively mild conditions.

Stereochemical Control in Reductions Employing Lithium Tri Tert Butoxyaluminum Hydride

Diastereoselective Reduction of Substituted Ketones

The bulky nature of the tri-tert-butoxyaluminohydride ion plays a pivotal role in directing the approach of the hydride to the carbonyl carbon, leading to the preferential formation of one diastereomer over another. This is particularly evident in the reduction of cyclic and acyclic ketones bearing stereocenters.

Amino Ketones: Stereoselective Formation of Syn- and Anti-Amino Alcohols

The reduction of α-amino ketones to the corresponding 1,2-amino alcohols is a synthetically valuable transformation, yielding building blocks for numerous pharmaceuticals and natural products. The diastereoselectivity of this reduction using lithium tri-tert-butoxyaluminum hydride is highly dependent on the nature of the nitrogen-protecting group and the reaction conditions, allowing for the selective formation of either the syn or anti diastereomer.

In the case of N-carbamate-protected amino ketones, the reaction can be directed to favor the anti-amino alcohol. This is achieved through a chelation-controlled mechanism where the lithium cation coordinates to both the carbonyl oxygen and the oxygen of the carbamate (B1207046) group. This rigid five-membered ring intermediate sterically hinders the approach of the bulky hydride reagent from one face of the carbonyl, leading to hydride delivery from the less hindered face and the formation of the anti product with high selectivity. For instance, the reduction of N-Boc-protected δ-amino-α,β-unsaturated γ-keto esters with this compound in ethanol (B145695) at -78 °C proceeds under chelation control to give the anti alcohol in a greater than 95:5 ratio. researchgate.nettamu.edu

Conversely, when a non-chelating, sterically demanding protecting group such as the trityl (Tr) group is employed, the stereochemical outcome is reversed, favoring the formation of the syn-amino alcohol. In this scenario, the reaction is governed by the Felkin-Anh model of non-chelation-controlled addition. The large trityl group orients itself anti to the incoming nucleophile, and the hydride attacks from the less hindered face, resulting in the syn product.

| Substrate (N-Protecting Group) | Reagent | Conditions | Major Product | Diastereomeric Ratio (syn:anti) |

| N-Boc-δ-amino-γ-keto ester | LiAlH(OtBu)₃ | EtOH, -78 °C | anti-amino alcohol | <5:95 |

| N-Trityl-α-amino ketone | LiAlH(OtBu)₃ | THF | syn-amino alcohol | Predominantly syn |

This table presents illustrative data on the diastereoselective reduction of N-protected amino ketones.

Steroidal Ketones: Influence on Product Stereoisomer Ratios

The rigid framework of steroidal molecules provides an excellent platform to study the stereochemical course of hydride reductions. The reduction of steroidal ketones with this compound generally leads to the formation of the thermodynamically more stable equatorial alcohol. The large steric bulk of the reagent favors attack from the less hindered equatorial face of the steroid nucleus, avoiding unfavorable steric interactions with axial substituents, particularly the axial methyl groups.

For example, the reduction of 3-cholestanone with this compound gives a high preponderance of the equatorial 3β-hydroxycholestane (cholestanol). This is in contrast to less bulky reagents like lithium aluminum hydride, which can exhibit a higher degree of axial attack. The steric hindrance posed by the tri-tert-butoxyaluminohydride ion effectively blocks the axial approach to the carbonyl group.

| Ketone Substrate | Product(s) | Stereoisomer Ratio (Equatorial:Axial or Exo:Endo) |

| 3-Cholestanone | 3β-Hydroxycholestane (equatorial) & 3α-Hydroxycholestane (axial) | High preference for equatorial |

| Camphor (B46023) | Isoborneol (B83184) (exo) & Borneol (endo) | Predominantly Isoborneol |

| 4-tert-Butylcyclohexanone (B146137) | trans-4-tert-Butylcyclohexanol (equatorial) & cis-4-tert-Butylcyclohexanol (axial) | High preference for trans |

This table illustrates the influence of this compound on the product stereoisomer ratios in the reduction of representative cyclic and bicyclic ketones.

Analysis of Steric and Torsional Factors Governing Stereoselectivity

The stereochemical outcome of ketone reductions by this compound is a result of the interplay between steric and torsional factors in the transition state. The Felkin-Anh model provides a rationalization for the observed diastereoselectivity in the reduction of acyclic ketones possessing a stereocenter adjacent to the carbonyl group. According to this model, the largest substituent on the α-carbon orients itself perpendicular to the carbonyl bond to minimize steric interactions. The nucleophilic hydride then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory. The bulky tri-tert-butoxyaluminohydride ion strongly adheres to this principle, leading to high diastereoselectivity.

In the reduction of cyclic ketones, such as substituted cyclohexanones, the stereoselectivity is primarily governed by "steric approach control." The large size of the reducing agent dictates that the hydride will be delivered to the carbonyl from the less sterically encumbered face. For a chair-like conformation of a cyclohexanone (B45756), this generally corresponds to equatorial attack, leading to the formation of the axial alcohol. However, the stability of the forming product also plays a role, a concept termed "product development control," which favors the formation of the more stable equatorial alcohol. With a sterically demanding reagent like this compound, steric approach control is often the dominant factor.

Torsional strain, arising from eclipsing interactions between bonds during the formation of the new carbon-hydrogen bond, also influences the transition state energy. Axial attack on a cyclohexanone is generally favored from a torsional standpoint as it avoids the development of eclipsing interactions between the newly forming C-H bond and the adjacent axial C-H bonds. Conversely, equatorial attack can lead to increased torsional strain. However, with a very bulky hydride reagent, the transition state is thought to be more "reactant-like," and steric factors tend to dominate over these more subtle torsional effects.

Strategies for Enhancing Enantioselectivity via Reagent Modification

While this compound itself is an achiral reagent and thus does not induce enantioselectivity in the reduction of prochiral ketones, it can be modified with chiral ligands to create an asymmetric reducing agent. This approach involves the in-situ formation of a chiral complex where the stereochemical information from the ligand is transferred to the substrate during the hydride delivery step.

A common strategy involves the modification of the parent reagent, lithium aluminum hydride (LiAlH₄), with chiral diols, amino alcohols, or diamines. wikipedia.orgresearchgate.net For instance, the use of chiral amino alcohol Schiff bases to modify LiAlH₄ has been shown to induce moderate enantiomeric excess in the reduction of acetophenone. researchgate.net Similarly, chiral diols derived from natural products have been employed as effective chiral modifiers.

Although specific and extensive research on the modification of this compound for enantioselective reductions is less documented than for LiAlH₄, the underlying principles remain the same. The introduction of a chiral, non-racemic ligand to the aluminum center would create a chiral environment around the hydride, forcing the reduction to proceed through diastereomeric transition states. The difference in the energy of these transition states would then lead to the preferential formation of one enantiomer of the alcohol product.

Potential chiral modifiers for this compound could include:

Chiral Diols: Such as those derived from tartaric acid or carbohydrates.

Chiral Amino Alcohols: A widely used class of ligands in asymmetric synthesis.

Chiral Diamines: Which can form stable chelate complexes with the aluminum center.

Comparative Analyses with Other Metal Hydride Reducing Agents

Relative Reactivity and Selectivity Profiles

The utility of a reducing agent is defined by its ability to selectively reduce one functional group in the presence of others. The unique steric and electronic properties of lithium tri-tert-butoxyaluminum hydride give it a distinct profile compared to other widely used hydrides.

Lithium aluminum hydride (LiAlH₄) is an exceptionally powerful and non-selective reducing agent, often described as a "sledgehammer" in organic synthesis. masterorganicchemistry.com It readily reduces a wide variety of functional groups, including esters, carboxylic acids, amides, nitriles, aldehydes, and ketones, typically to the corresponding alcohols or amines. wikipedia.orgbyjus.com

In stark contrast, this compound is a significantly weaker and more selective reagent. masterorganicchemistry.com The primary reason for this attenuated reactivity is the steric hindrance imposed by the three large tert-butoxy (B1229062) groups surrounding the aluminum center. masterorganicchemistry.com These bulky groups modulate the reactivity and ensure that the hydride can only access the most reactive functional groups. masterorganicchemistry.com

A key synthetic application highlighting this difference is the reduction of acid chlorides. While LAH reduces acid chlorides completely to primary alcohols, this compound efficiently stops the reduction at the aldehyde stage, making it a valuable reagent for this specific transformation. masterorganicchemistry.comwikipedia.org Furthermore, unlike LAH, this compound is generally unreactive towards less reactive carbonyl compounds such as esters, lactones, and carboxylic acids, as well as epoxides and nitriles. masterorganicchemistry.com

| Functional Group | Lithium Aluminum Hydride (LAH) | This compound |

| Aldehyde | Reduces to Primary Alcohol | Reduces to Primary Alcohol |

| Ketone | Reduces to Secondary Alcohol | Reduces to Secondary Alcohol |

| Acid Chloride | Reduces to Primary Alcohol | Reduces to Aldehyde |

| Ester | Reduces to Primary Alcohol | Generally No Reaction |

| Carboxylic Acid | Reduces to Primary Alcohol | No Reaction |

| Amide | Reduces to Amine | No Reaction |

| Nitrile | Reduces to Amine | No Reaction |

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, commonly used for the reduction of aldehydes and ketones to alcohols. daneshyari.comlibretexts.org It is generally unreactive towards more stable functional groups like esters, amides, and carboxylic acids. libretexts.org

When comparing reactivity, this compound is considered a stronger reducing agent than sodium borohydride. masterorganicchemistry.com The fundamental difference in reactivity stems from the nature of the metal-hydrogen bond. The aluminum-hydrogen bond in the aluminohydride is more polar than the boron-hydrogen bond in the borohydride because aluminum is less electronegative than boron. libretexts.orgquora.com This increased polarity gives the hydride greater nucleophilic character, making it more reactive. Additionally, the lithium cation (Li⁺) is a stronger Lewis acid than the sodium cation (Na⁺), allowing for more effective coordination with the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. fishersci.cayoutube.com

Despite its greater intrinsic reactivity compared to NaBH₄, the steric bulk of this compound makes its reaction profile highly selective, primarily targeting the most reactive carbonyls like aldehydes, ketones, and acid chlorides.

| Feature | This compound | Sodium Borohydride (NaBH₄) |

| Relative Reactivity | Stronger | Weaker |

| M-H Bond Polarity | Al-H (more polar) | B-H (less polar) |

| Counterion Lewis Acidity | Li⁺ (stronger) | Na⁺ (weaker) |

| Reduction of Aldehydes/Ketones | Yes | Yes |

| Reduction of Acid Chlorides | Yes (to Aldehydes) | Yes |

| Reduction of Esters | Generally No Reaction | No Reaction |

Diisobutylaluminum hydride (DIBAL-H) is another sterically hindered and selective aluminum hydride reagent. A significant point of differentiation is its ability to partially reduce esters and nitriles to aldehydes, a transformation for which it is widely known and utilized, particularly at low temperatures. davuniversity.org This reactivity is in sharp contrast to this compound, which typically does not react with esters. masterorganicchemistry.com

Structurally, DIBAL-H is a neutral covalent compound, whereas this compound is an ionic salt. This structural difference influences their reactivity profiles. stackexchange.com DIBAL-H's utility in reducing esters to aldehydes relies on the formation of a stable tetrahedral intermediate at low temperatures, which upon hydrolytic workup yields the aldehyde. davuniversity.org The reaction profile of this compound, however, is dominated by its selectivity for the most electrophilic carbonyls, such as acid chlorides, over esters.

Analogous Alkoxyaluminum Hydrides: Synthesis and Comparative Reductive Capabilities

The reactivity of lithium aluminum hydride can be systematically "tuned" by replacing its hydride atoms with alkoxy groups of varying steric bulk. pdvpmtasgaon.edu.inwikipedia.org This strategy has led to the development of several useful reagents with distinct reductive capabilities.

Lithium trimethoxyaluminum (B11948062) hydride, LiAlH(OCH₃)₃, can be prepared by the reaction of lithium aluminum hydride with three equivalents of methanol. wikipedia.org Compared to the tri-tert-butoxy derivative, the methoxy (B1213986) groups are significantly smaller, resulting in a reagent that is less sterically hindered.

Consequently, lithium trimethoxyaluminum hydride is a more powerful reducing agent than this compound but remains less reactive than the parent LAH. davuniversity.orgpdvpmtasgaon.edu.in Research has shown that lithium trimethoxyaluminum hydride is more stereoselective in the reduction of cyclic and bicyclic ketones than either LAH or this compound. researchgate.net In the reduction of rigid, sterically congested ketones, the trimethoxy reagent often provides the less stable alcohol isomer in high purity. researchgate.net While this compound is highly selective, lithium trimethoxyaluminum hydride shows broader reactivity, though it is still more selective than LAH. For example, it is less effective or slower in reducing epoxides and certain other functional groups compared to LAH, allowing for a degree of chemoselectivity. researchgate.net

A related class of modified aluminum hydrides includes derivatives of DIBAL-H. One such reagent is lithium diisobutyl-tert-butoxyaluminum hydride (LDBBA), which is prepared from the reaction of DIBAL-H with lithium t-butoxide. researchgate.netresearchgate.net

LDBBA has emerged as an efficient reagent for the partial reduction of both aromatic and aliphatic esters to their corresponding aldehydes, typically achieving good yields at mild temperatures (0°C). researchgate.netresearchgate.net This presents a direct contrast to this compound, which is largely unreactive towards esters. LDBBA has also been successfully applied in the catalytic hydroboration of alkenes and alkynes. researchgate.netnih.gov The development of LDBBA and related derivatives, such as sodium and potassium diisobutyl-t-butoxyaluminum hydride (SDBBA and PDBBA), demonstrates how combining different alkyl and alkoxy substituents on the aluminum center can generate novel reagents with highly specific and synthetically useful reductive capabilities. daneshyari.comresearchgate.net

Advanced Applications in Complex Chemical Synthesis

Role in Pharmaceutical Intermediate Synthesis and Drug Development

The high selectivity of Lithium tri-tert-butoxyaluminum hydride makes it particularly valuable in the multistep synthesis of active pharmaceutical ingredients (APIs), where preserving sensitive functional groups is paramount.

One of its notable applications is in the production of the anticancer drug Gemcitabine . gsjm-hydride.comchembk.com This fluorinated nucleoside analogue requires precise synthetic steps, and this compound serves as a key raw material in its manufacturing process. gsjm-hydride.comchembk.com Its role often involves the stereoselective reduction of a ketone intermediate, a critical step in establishing the correct stereochemistry of the final drug molecule.

In the development of modern targeted therapies, the reagent has proven crucial. For instance, in the highly efficient asymmetric synthesis of Navoximod , an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO) for cancer therapy, a key step involves a substrate-controlled hydride delivery from LiAlH(Ot-Bu)3. gsjm-hydride.com This selective ketone reduction was instrumental in setting one of the molecule's critical stereocenters, leading to the synthesis of the drug with high purity and an enantiomeric excess of 99.7%. gsjm-hydride.com

Furthermore, its utility extends to the synthesis of steroid-based drugs and complex nucleosides. In a synthesis of Estrone , a key intermediate was selectively and stereospecifically reduced using this compound to afford a desired ketol, which was a crucial optically resolvable intermediate. chinachemnet.com The reagent is also employed in the synthesis of nucleoside prodrugs for treating viruses like Hepatitis C Virus (HCV). chembk.com

The table below summarizes key pharmaceutical-related syntheses involving this reagent.

| Drug/Intermediate | Therapeutic Area | Role of this compound | Ref. |

| Gemcitabine | Oncology | Key raw material in the reduction process of a steroidal ketone intermediate. | gsjm-hydride.comchembk.com |

| Navoximod | Oncology | Substrate-controlled stereoselective reduction of a ketone to install a key stereocenter. | gsjm-hydride.com |

| Estrone Precursor | Endocrinology | Selective and stereospecific reduction of a tricyclic system to a key ketol intermediate. | chinachemnet.com |

| HCV Nucleoside Prodrug | Virology | Used in the selective synthesis of a β-D-2'-deoxy-2'-α-fluoro-2'-β-C-methyl-3',5'-cyclic phosphoric acid reagent. | chembk.com |

Contributions to Agrochemical Development and Chemical Manufacturing

While specific, publicly documented examples in the agrochemical sector are less common than in pharmaceuticals, the principles of selective reduction are equally vital. This compound is cited as a valuable reagent in the synthesis of pesticides, herbicides, and fungicides. chembk.comruifuchem.commatsuniversityonline.com

Its application can be found in the synthesis of complex molecules with potential pesticidal or fungicidal properties. For example, the natural product Brevipolide H , isolated from a plant used as a natural pesticide, was synthesized in a sequence where this compound was used for a highly diastereoselective reduction of a ketone, furnishing a key allylic alcohol intermediate as a single diastereoisomer in 94% yield. nih.gov

Furthermore, the synthesis of α-aminophosphonates, a class of compounds known to include herbicides and antifungal agents, can utilize intermediates prepared through reductions where selective hydrides are necessary. researchgate.net Patents related to the synthesis of complex fungicides also list this compound among the potential reducing agents for critical transformations. google.com

In broader chemical manufacturing, the reagent is employed in the production of fine chemicals, including fragrances and dyes. chembk.comchinachemnet.comruifuchem.com Its ability to selectively reduce acid chlorides or esters to aldehydes provides a crucial pathway to these important industrial intermediates. gsjm-hydride.commasterorganicchemistry.com This transformation is fundamental in building molecular complexity for a wide range of specialty chemicals.

Utility in the Synthesis of Natural Products and Architecturally Complex Molecules

The synthesis of natural products, often characterized by dense functionalization and stereochemical complexity, frequently leverages the selectivity of this compound.

A prominent application is the stereoselective reduction of cyclic and particularly steroidal ketones. harvard.edu Due to its steric bulk, the hydride attacks the carbonyl group from the less hindered face, leading to the predictable formation of one diastereomer over the other. harvard.edu This control is critical in synthesizing steroid-based natural products like the Cortistatins , a class of marine alkaloids. harvard.edunih.gov In the synthesis of Cortistatin A, this compound was noted as a highly selective reductant for a key ketone reduction, providing a 5:1 mixture of desired isomers, second only to another specialized reagent. nih.gov

The utility of the reagent is not limited to steroids. In a recent total synthesis of Thapsigargin , a complex guaianolide sesquiterpene lactone with promising anti-cancer properties, a key step involved a diastereoselective reduction using the bulky hydride to form a crucial allylic alcohol intermediate. rsc.org Similarly, the total synthesis of the sesquiterpene lactones dl-vernolepin and dl-vernomenin also features this reagent. acs.org

The following table highlights select examples of its use in natural product synthesis.

| Natural Product Class | Specific Molecule | Key Transformation | Ref. |

| Steroidal Alkaloids | Cortistatins | Stereoselective reduction of a cyclohexadienone intermediate. | nih.gov |

| Guaianolides | Thapsigargin | Diastereoselective reduction of a ketone to form a key allylic alcohol. | rsc.org |

| Sesquiterpene Lactones | dl-Vernolepin | Utilized in the multi-step total synthesis. | acs.org |

| Steroids | Estrone | Stereospecific reduction to form a key ketol precursor. | chinachemnet.com |

Development of Novel Multistep Synthetic Sequences and Methodologies

The unique reactivity of this compound has spurred the development of new synthetic methods and efficient one-pot sequences.

The classic and most widely recognized application is the partial reduction of acid chlorides to aldehydes . masterorganicchemistry.com Unlike more powerful hydrides that would continue the reduction to the primary alcohol, the moderated reactivity of LiAlH(Ot-Bu)3 allows the reaction to be stopped cleanly at the aldehyde stage, providing a vital and high-yielding route from carboxylic acid derivatives. chinachemnet.commasterorganicchemistry.com

Building on this selectivity, researchers have developed more advanced, efficient protocols. A significant development is the one-pot conversion of carboxylic acids to aldehydes . orgsyn.org This method involves activating the carboxylic acid with N,N-dimethylchloromethylenammonium chloride to form a carboxymethylenammonium salt, which is then reduced in situ by this compound. orgsyn.org This procedure shows high chemoselectivity, tolerating functional groups like nitriles, esters, and even ketones in the substrate. orgsyn.org

Similarly, a sequential one-pot process for converting sterically demanding N,N-diisopropylamides to aldehydes has been established. acs.org The amide is first activated with an ethyl triflate to form an imidate, which is then reduced with LiAlH(Ot-Bu)3 to a hemiaminal that hydrolyzes to the aldehyde. acs.org This methodology expands the range of functional groups that can be efficiently transformed into aldehydes.

Another innovative three-step sequence allows for the selective reduction of a ketone in the presence of an aldehyde . chinachemnet.com This is achieved by first protecting the more reactive aldehyde as an imine, then reducing the ketone with this compound, and finally hydrolyzing the imine to regenerate the aldehyde, achieving a selectivity that is difficult with standard reagents. chinachemnet.com

Computational and Theoretical Studies of Lithium Tri Tert Butoxyaluminum Hydride Reactivity

Ab Initio and Density Functional Theory (DFT) Calculations on Reaction Mechanisms

Ab initio and Density Functional Theory (DFT) are two of the most prominent quantum mechanical methods used to investigate reaction mechanisms. For hydride transfer reactions involving reagents like lithium tri-tert-butoxyaluminum hydride, these calculations can map out the potential energy surface, identifying the structures of reactants, transition states, and products.

The reduction of a carbonyl compound, such as a ketone, by this compound is a key reaction class where computational methods have provided significant insights. The generally accepted mechanism involves the nucleophilic attack of the hydride ion from the aluminum center onto the electrophilic carbonyl carbon. DFT calculations on analogous systems, such as the reduction of ketones by lithium aluminum hydride (LiAlH₄), have shown that the reaction proceeds through a well-defined transition state where the hydride is partially transferred to the carbonyl carbon. acs.org

For the bulkier this compound, the reaction mechanism is expected to be similar, but with important modifications due to the steric hindrance of the tert-butoxy (B1229062) groups. Theoretical calculations help to quantify these steric effects. The coordination of the lithium ion to the carbonyl oxygen is a crucial step in activating the carbonyl group for nucleophilic attack. DFT studies can model this interaction and determine its influence on the activation energy of the reaction. The calculations would typically involve optimizing the geometry of the pre-reaction complex, the transition state, and the product complex.

A typical DFT study on the reduction of a simple ketone like acetone with this compound would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants (ketone and hydride), the transition state, and the products are optimized to find the lowest energy conformations.

Frequency Calculation: These calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for the transition state).

Energy Calculation: Single-point energy calculations at a higher level of theory are often performed on the optimized geometries to obtain more accurate reaction energies and activation barriers.

Molecular Mechanics (MM) and Force Field Modeling of Transition States

While DFT and ab initio methods provide high accuracy, they are computationally expensive, especially for large systems. Molecular Mechanics (MM) offers a faster, albeit less detailed, alternative. MM methods use classical mechanics and a set of parameters known as a force field to calculate the potential energy of a system.

Modeling the transition states of reactions involving this compound with MM is challenging due to the difficulty in parameterizing the force field for a transition state, where bonds are breaking and forming. However, MM can be valuable for exploring the conformational space of the reactants and pre-reaction complexes. For a bulky reagent like this compound, which has numerous rotatable bonds, MM can efficiently identify low-energy conformations that are likely to be involved in the reaction.

The development of reactive force fields (like ReaxFF) is an area of active research that aims to bridge the gap between classical force fields and quantum mechanical methods. A ReaxFF for aluminum hydrides could potentially model the hydride transfer reaction, though specific parameterization for the tri-tert-butoxyaluminum moiety would be required.

The primary application of MM in this context would be in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach. In a QM/MM calculation, the reactive core of the system (e.g., the carbonyl group and the Al-H bond) is treated with a high-level QM method, while the rest of the system (e.g., the bulky tert-butoxy groups and solvent molecules) is treated with a more efficient MM force field. This approach allows for the study of large, complex systems without sacrificing the accuracy needed to describe the bond-breaking and bond-forming processes in the transition state.

Prediction and Rationalization of Stereochemical Outcomes

One of the most significant applications of computational chemistry in the study of this compound is in predicting and rationalizing the stereoselectivity of its reactions. The reduction of prochiral ketones, particularly cyclic ketones, can lead to the formation of two diastereomeric alcohols. The facial selectivity of the hydride attack (i.e., from which face of the carbonyl plane the hydride attacks) determines the stereochemical outcome.

Computational studies have been instrumental in understanding the factors that govern this selectivity. For bulky hydride reagents, steric interactions are often the dominant factor. The Felkin-Anh model, which is a qualitative model used to predict the stereochemistry of nucleophilic attack on carbonyl groups, can be quantitatively evaluated and refined using computational methods.

DFT calculations on the transition states for the two possible pathways of hydride attack (e.g., axial vs. equatorial attack on a cyclohexanone (B45756) derivative) can reveal the energy difference between them. A lower activation energy for one pathway implies that it is kinetically favored, leading to the major product. Computational studies on the reduction of substituted cyclohexanones have shown that for bulky hydrides, the attack generally occurs from the less hindered face to avoid steric clashes between the reagent and substituents on the ring. acs.orggatech.edu

For instance, in the reduction of 4-tert-butylcyclohexanone (B146137), a bulky hydride like this compound is expected to preferentially attack from the equatorial direction to avoid steric interaction with the axial hydrogens, leading to the formation of the cis alcohol. DFT calculations can quantify the energy difference between the equatorial and axial attack transition states, thus providing a prediction of the diastereomeric ratio.

| Theoretical Model | Primary Controlling Factor | Predicted Outcome for Bulky Hydrides (e.g., LiAlH(Ot-Bu)₃) |

|---|---|---|

| Felkin-Anh Model | Steric hindrance around the carbonyl group. | Attack from the least hindered face. |

| Torsional Strain (Cram's Rule) | Eclipsing interactions in the transition state. | Minimized torsional strain dictates the approach. |

| Cieplak Model | Hyperconjugative effects (interaction of the incoming nucleophile with anti-bonding orbitals of adjacent bonds). | Attack anti-periplanar to the best electron-donating group. |

Electronic Structure Analysis and Hydride Reactivity Descriptors

The electronic structure of this compound is key to its reactivity. The aluminum-hydrogen bond is polarized towards the hydrogen, making it hydridic (H⁻). Computational methods can quantify this polarization through various population analysis schemes, such as Mulliken, Natural Bond Orbital (NBO), or Quantum Theory of Atoms in Molecules (QTAIM).

A crucial descriptor of the reactivity of a hydride-donating species is its hydricity (ΔG°H⁻), which is the Gibbs free energy change for the heterolytic cleavage of the metal-hydrogen bond to release a hydride ion. A lower hydricity value indicates a stronger hydride donor. While the experimental determination of hydricity can be challenging, it can be readily calculated using DFT. A computational scale of hydride donor abilities for a wide range of main group hydrides has been established, providing a framework for comparing the reactivity of different reagents. semanticscholar.orgresearchgate.netacs.org

The hydricity of this compound can be calculated by determining the Gibbs free energy of the hydride itself and its corresponding Lewis acid cation, [Al(Ot-Bu)₃]. The presence of the electron-donating tert-butoxy groups is expected to increase the electron density on the aluminum center, which in turn would strengthen the Al-H bond and increase the hydricity (making it a weaker hydride donor) compared to LiAlH₄. This is consistent with its observed milder reactivity.

Another important electronic descriptor is the Al-H bond dissociation enthalpy (BDE) , which relates to the homolytic cleavage of the Al-H bond. While hydride transfer is a heterolytic process, the BDE can still provide insights into the strength of the Al-H bond and its susceptibility to cleavage.

| Compound | Calculated Hydricity (kcal/mol) | Relative Reactivity |

|---|---|---|

| [AlH₄]⁻ | 47.9 | Very High |

| [HBEt₃]⁻ (Super-Hydride) | 32.0 | Very High |

| [HB(C₆F₅)₃]⁻ | 72.5 | Low |

Innovations and Future Research Directions in Lithium Tri Tert Butoxyaluminum Hydride Chemistry

Development of Tailored Reagent Derivatives for Enhanced Selectivity and Reactivity

The core structure of lithium tri-tert-butoxyaluminum hydride serves as a scaffold for the development of new, tailored reagents. By modifying the alkoxy or alkyl groups attached to the aluminum center, chemists can fine-tune the steric and electronic properties of the hydride, leading to enhanced selectivity and reactivity for specific transformations. libretexts.org

Research in this area focuses on several key strategies:

Chiral Ligand Incorporation: Replacing the achiral tert-butoxy (B1229062) groups with chiral alkoxides or aminoalkoxides can generate asymmetric reducing agents. researchgate.net These chiral derivatives are instrumental in the enantioselective reduction of prochiral ketones and other carbonyl compounds, providing a direct route to optically active alcohols, which are crucial building blocks in the pharmaceutical industry.

Mixed-Ligand Systems: The development of reagents containing a combination of different alkoxy or alkyl groups, such as lithium diisobutyl-t-butoxyaluminum hydride (LDBBA), offers a nuanced level of reactivity. researchgate.net These mixed-ligand hydrides can exhibit unique chemoselectivity, enabling the reduction of one functional group in the presence of another that might be susceptible to reduction by more conventional reagents. researchgate.net

Electronic Tuning: Altering the inductive effects of the substituents on the aluminum atom can modulate the hydridic character of the Al-H bond. While bulky tert-butoxy groups primarily offer steric shielding, incorporating electron-withdrawing or -donating groups can either temper or enhance the reagent's reducing power.

| Derivative Class | Structural Modification | Primary Advantage | Example Application |

|---|---|---|---|

| Chiral Alkoxy Hydrides | Incorporation of chiral diols or amino alcohols as ligands. researchgate.net | Enantioselective reduction of prochiral ketones. researchgate.net | Synthesis of optically active secondary alcohols. |

| Mixed Alkyl/Alkoxy Hydrides | Combination of alkyl (e.g., isobutyl) and alkoxy (e.g., t-butoxy) groups. researchgate.net | Enhanced chemoselectivity for partial reduction of esters. researchgate.net | Conversion of esters to aldehydes without over-reduction. researchgate.net |

| Electronically Modified Hydrides | Substitution with electron-withdrawing groups. | Increased mildness for highly sensitive substrates. | Reduction of an acid chloride in the presence of a ketone. |

Exploration of Novel Substrate Classes and Reaction Paradigms

While classically used for the reduction of acid chlorides to aldehydes, ongoing research seeks to apply this compound to a broader range of synthetic challenges. masterorganicchemistry.comresearchgate.net Its mild nature makes it an ideal candidate for the selective transformation of functional groups within complex, polyfunctional molecules. gsjm-hydride.com

Recent explorations include:

Reduction of Amides: In sequential one-pot processes, amides can be activated and then reduced by this compound to yield aldehydes, a transformation that often requires harsher conditions or multi-step procedures. organic-chemistry.org

Conjugate Reductions: The steric bulk of the reagent can be exploited to favor 1,4-conjugate addition to α,β-unsaturated ketones, providing a method for the selective reduction of the carbon-carbon double bond while leaving the carbonyl group intact. wikipedia.org This is in contrast to less hindered hydrides which often favor 1,2-reduction of the carbonyl.

Ring-Opening Reactions: The selective cleavage of strained rings, such as certain epoxides or aziridines, can be achieved. The regioselectivity of the hydride attack is often dictated by the steric environment of the substrate, allowing for controlled access to specific isomers.

Integration into Catalytic Systems and Cascade Reactions

A significant frontier in hydride chemistry is the shift from stoichiometric reagents to catalytic systems. While this compound is typically used in stoichiometric amounts, research is exploring its potential role in catalytic cycles and one-pot cascade reactions.

Hydride Shuttling: The reagent can act as a stoichiometric reductant in a catalytic cycle where a transition metal catalyst performs the key transformation. For example, in a catalytic hydrogenation, the aluminum hydride could regenerate the active metal hydride species, allowing for a low loading of the expensive catalyst.

Tandem Reactions: Its chemoselectivity allows for its use in tandem or cascade sequences. A highly reactive functional group can be reduced first, with the resulting product undergoing a subsequent, in-situ reaction. A notable example is the reduction of an acid chloride to an aldehyde, which can then be trapped by a Wittig reagent in the same pot to form an alkene, streamlining the synthetic process. organic-chemistry.org

Catalytic Hydride Source: Research into related, bulky aluminum hydrides has shown their potential as catalysts for the hydroboration of carbon dioxide, using a borane (B79455) as the terminal reductant. nih.govresearchgate.net This opens avenues for investigating whether derivatives of this compound could function similarly, turning a stoichiometric reagent into a true catalyst for specific transformations.

Sustainable and Green Chemistry Approaches in Hydride Reductions

The principles of green chemistry are increasingly influencing the design of synthetic routes. For hydride reductions, this involves minimizing waste, reducing energy consumption, and using more environmentally benign solvents. rsc.org

Innovations in this area include:

Mechanochemistry: Performing reductions via ball milling or other mechanochemical techniques can eliminate the need for bulk solvents, significantly reducing waste. rsc.orgnih.govnih.gov This solvent-free approach can also lead to different reactivity and selectivity compared to solution-phase reactions. Research has demonstrated the mechanochemical synthesis of alane (AlH3) from lithium aluminum hydride, suggesting that similar solid-state transformations could be developed for its derivatives. rsc.orgnih.gov

Bio-Derived Solvents: Replacing traditional ether-based solvents like THF with greener alternatives derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or glycerol, is an active area of research. researchgate.netacgpubs.org The challenge lies in ensuring the stability and reactivity of the hydride reagent in these alternative media.

| Parameter | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvent | Anhydrous ethers (e.g., THF, Diethyl ether). organicchemistrydata.org | Solvent-free (Mechanochemistry) rsc.orgnih.gov or bio-derived solvents (e.g., 2-MeTHF). researchgate.net |

| Reagent Stoichiometry | Typically stoichiometric or in excess. | Catalytic (in conjunction with a co-reductant) or stoichiometric with solvent minimization. fau.eu |

| Energy Input | Thermal (heating/cooling). | Mechanical (ball milling) nih.gov or microwave irradiation. researchgate.net |

| Waste Generation | High, due to stoichiometric aluminum salts and solvent waste. rsc.org | Reduced, due to solvent elimination/reduction and potential for catalytic turnover. rsc.org |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

A deeper understanding of how this compound and its derivatives function at a molecular level is crucial for developing more efficient and selective reactions. Advanced analytical techniques are being employed to probe reaction mechanisms, identify intermediates, and understand the factors controlling selectivity.

In-situ Spectroscopy: Techniques like in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow researchers to monitor reactions as they happen. This provides valuable data on the rate of consumption of reactants and the formation of intermediates and products, helping to piece together the reaction pathway.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are used to model the transition states of hydride transfer. researchgate.net These calculations can help rationalize observed stereoselectivities and predict how modifications to the reagent's structure will impact its reactivity. For example, modeling can elucidate the role of chelation control in the diastereoselective reduction of chiral ketones. youtube.com

Solid-State NMR: For mechanochemical reactions, solid-state 27Al NMR spectroscopy is a powerful tool for characterizing the aluminum-containing species involved, including intermediates and final products, providing insights into the solid-state reaction mechanism. rsc.org

By combining these advanced techniques, chemists can move beyond a "black box" understanding of these reagents and rationally design the next generation of aluminum hydrides for sophisticated chemical synthesis.

Q & A

Q. How is LTBA prepared, and what factors influence its reactivity in reduction reactions?

LTBA is synthesized by reacting lithium aluminum hydride (LAH) with three equivalents of <i>tert</i>-butanol in anhydrous ether or tetrahydrofuran (THF) under nitrogen . Its reactivity is modulated by steric bulk from the <i>tert</i>-butoxy groups, which reduces its nucleophilicity compared to LAH. This makes LTBA selective for partial reductions (e.g., converting acid chlorides to aldehydes without over-reduction to alcohols). Key factors include solvent polarity (THF enhances solubility and reactivity) and temperature (room temperature suffices for most reactions) .

Q. What are the standard applications of LTBA in carbonyl reductions?

LTBA is commonly used to reduce acid chlorides to aldehydes, a reaction where LAH or NaBH₄ would over-reduce to primary alcohols . For example, isovaleroyl chloride is reduced to isovaleraldehyde in 65% yield using LTBA in THF . It also selectively reduces esters to alcohols while preserving other functional groups like nitriles or epoxides, as demonstrated in the synthesis of aldimines from fluorinated imidoyl chlorides .

Q. How does LTBA compare to DIBAL-H in terms of selectivity and reaction conditions?

LTBA and DIBAL-H both exhibit steric hindrance-driven selectivity, but LTBA is milder and less prone to side reactions with sensitive substrates. For instance, LTBA reduces polyfluoroalkyl imidoyl chlorides to aldimines efficiently, while DIBAL-H shows poor reactivity in the same systems . Reaction conditions for LTBA typically involve ambient temperatures and aprotic solvents like THF, whereas DIBAL-H may require lower temperatures for controlled reductions .

Advanced Research Questions

Q. What mechanistic insights explain LTBA’s unexpected stereoselectivity in cyclic ketone reductions?

Despite its steric bulk, LTBA exhibits lower stereoselectivity than smaller alkoxyaluminum hydrides (e.g., lithium trimethoxyaluminum hydride) in some systems. Studies suggest that LTBA may dissociate into a smaller active species, such as di-<i>tert</i>-butoxyaluminum hydride, during reactions, altering the transition state geometry. This hypothesis is supported by kinetic data showing non-linear relationships between LTBA concentration and reaction rates .

Q. How can researchers optimize LTBA-mediated reductions to address conflicting stereochemical outcomes?

Conflicting stereoselectivity data (e.g., axial vs. equatorial alcohol formation in epoxide reductions) can arise from solvent effects or substrate-LTBA coordination modes. To optimize:

Q. What strategies resolve contradictions in LTBA’s reactivity toward α,β-unsaturated carbonyl compounds?

LTBA may reduce α,β-unsaturated esters to allylic alcohols or leave the double bond intact, depending on substrate electronics. For example:

Q. How is LTBA employed in multi-step syntheses of complex molecules?

In the synthesis of racemic 13-ethyl-18,19-dinor-17a-pregn-4-en-20-yne-3β,17-diol, LTBA reduced a ketone intermediate in THF at room temperature over 18 hours, followed by chromatographic purification (5% ethyl acetate in benzene) to isolate the product in high yield . Critical steps include strict anhydrous conditions and quenching with aqueous NH₄Cl to prevent side reactions .

Methodological Considerations

Q. What safety protocols are essential for handling LTBA in the laboratory?

LTBA is moisture-sensitive and reacts violently with water. Standard protocols include:

- Use of inert atmosphere (N₂/Ar) gloveboxes.

- Quenching with dry ice or isopropanol before aqueous workup.

- Storage in sealed, desiccated containers at –20°C .

Q. How can researchers validate the purity and activity of LTBA batches?

- Titration : React LTBA with a known excess of benzaldehyde and measure unreacted aldehyde via GC-MS.

- FT-IR : Confirm the presence of Al-H bonds (≈1800 cm⁻¹).

- Elemental analysis : Verify Li/Al ratios (theoretical: 1:1) .

Data Contradiction Analysis

Q. Why do some studies report LTBA as less selective than its smaller analogs?

Contradictions arise from differences in substrate steric environments and solvent coordination. For example, LTBA’s bulk may hinder access to planar carbonyl groups but favor axial attack in cyclic ketones. Mechanistic studies using kinetic isotope effects (KIEs) and computational models (e.g., DFT) are recommended to resolve such discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.